Product packaging for Madurensine(Cat. No.:CAS No. 26126-78-3)

Madurensine

Cat. No.: B1609468
CAS No.: 26126-78-3
M. Wt: 351.4 g/mol
InChI Key: QBXXZMDYXQHARQ-VREGACOESA-N
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Description

Madurensine is a macrocyclic pyrrolizidine alkaloid (PA), a class of heterocyclic organic compounds naturally synthesized by certain plants as defense metabolites . It is characterized by a diester structure forming a macrocyclic ring, with a key secondary ester attachment at the C-6 position of its necine base . PAs like this compound are of significant research interest due to their dual nature of potential bioactivity and well-documented toxicity . They are notorious for their hepatotoxic, genotoxic, and carcinogenic effects on mammals, which arise from metabolic activation in the liver. These metabolites can bind to cellular biomolecules like DNA and proteins, triggering genotoxic effects . Consequently, this compound serves as a critical reference standard in toxicological studies aimed at understanding the mechanisms of PA toxicity and ensuring the safety of food products, such as grains and honey, and herbal medicines where PAs can be contaminants . Beyond toxicology, this compound is a valuable compound in phytochemical and biosynthetic research. It is used to study the distribution and ecological role of PAs in plants, particularly within the families Asteraceae and Fabaceae . Its structure also provides insights into the complex pathways of PA biosynthesis in plants, which involves enzymes like homospermidine synthase . Researchers utilize this compound in activities such as analytical method development, chemotaxonomic studies, and investigations into the potential anticancer and antimicrobial properties of natural products . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO6 B1609468 Madurensine CAS No. 26126-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9R,11E,14R,15S)-11-ethylidene-8,15-dihydroxy-8,9-dimethyl-6,13-dioxa-1-azatricyclo[12.2.1.04,16]heptadec-3-ene-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(25-16(11)21)15(20)14(12)19/h4-5,10,13-15,20,23H,6-9H2,1-3H3/b11-4+/t10-,13-,14?,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXXZMDYXQHARQ-VREGACOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(C(C3)OC1=O)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CCN3C2[C@@H]([C@@H](C3)OC1=O)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26126-78-3
Record name Madurensine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=610691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Isolation, Purification, and Structural Elucidation Methodologies of Madurensine

Plant Sources and Bioprospecting Techniques for Madurensine Isolation

This compound is a naturally occurring compound found within specific plant species. The initial step in its acquisition involves the identification and collection of these botanical sources.

Species from the Crotalaria genus, particularly Crotalaria agatiflora and Crotalaria laburnifolia, have been identified as natural sources of this compound. researchgate.netup.ac.za Additionally, related pyrrolizidine (B1209537) alkaloids are found in plants belonging to the Asteraceae (Compositae), Boraginaceae, and Fabaceae (Leguminosae) families, suggesting potential alternative sources. nih.govresearchgate.net The aerial parts of these plants, including leaves and seeds, are typically harvested for the extraction process. researchgate.net

The extraction of this compound from plant material is a critical process designed to efficiently remove the target compound while minimizing the co-extraction of undesirable substances. This is typically followed by fractionation to simplify the complex mixture.

The dried and pulverized plant material, such as the aerial parts of Pterocaulon redolens, is often first defatted using a non-polar solvent like petroleum ether. tandfonline.comclockss.org Following this, the defatted material undergoes extraction with a more polar solvent, commonly 95% ethanol (B145695) or methanol, often using a Soxhlet apparatus for an extended period to ensure thorough extraction. tandfonline.comclockss.org The resulting crude extract is then concentrated under reduced pressure.

This crude extract is subsequently subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A common method involves partitioning the extract between an acidic aqueous solution (like 2% aqueous sulfuric acid) and an organic solvent such as ethyl acetate (B1210297). ajol.info The organic layer is then separated and concentrated. ajol.info Further fractionation is achieved using column chromatography over silica (B1680970) gel, with a gradient elution system of solvents like hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol. tandfonline.com This process yields several fractions of varying polarity.

To efficiently isolate bioactive compounds like this compound, researchers often employ bioassay-guided fractionation. This strategy involves testing the biological activity of the crude extract and subsequent fractions, allowing chemists to focus on the most potent fractions for further purification.

This approach has been successfully used to isolate various pyrrolizidine alkaloids. nih.govtandfonline.comresearchgate.net For instance, in the study of Heliotropium europaeum, fractions were tested for genotoxic activity using the HepaRG/γH2AX assay. nih.gov This allowed for the identification of fractions containing potentially toxic pyrrolizidine alkaloids. nih.gov Similarly, the acetylcholinesterase inhibitory activity of extracts from Solenanthus lanatus was used to guide the isolation of active pyrrolizidine alkaloids. researchgate.net This method ensures that the chemical isolation efforts are directed towards the compounds responsible for the observed biological effects.

Extraction and Fractionation Protocols from Botanical Materials

Advanced Spectroscopic Characterization Techniques for this compound

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts in both spectra are compared to known values for similar pyrrolizidine alkaloids to aid in the initial structural assignment. researchgate.netup.ac.za

Table 1: ¹H and ¹³C NMR Data for this compound

Position δC (ppm) δH (ppm) (multiplicity, J in Hz)
1 134.5 6.18 (m)
2 126.9 -
3 61.2 4.02 (m)
5 53.8 3.45 (m), 2.65 (m)
6 70.8 4.35 (m)
7 76.5 5.15 (m)
8 62.1 3.95 (m)
9 175.8 -
11 167.9 -
12 128.2 -
13 138.2 6.90 (q, 7.0)
14 20.6 1.85 (d, 7.0)
15 15.8 1.90 (s)
16 73.5 -
17 28.1 1.25 (s)
18 25.2 1.15 (s)

Note: Data is compiled from published literature and may vary slightly depending on the solvent and instrument used. researchgate.netup.ac.za

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of this compound by establishing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.orglibretexts.org This helps to establish the sequence of proton connections within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. wikipedia.orgnanalysis.com This is fundamental for assigning proton signals to their corresponding carbons in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). bas.bg These correlations are vital for connecting different fragments of the molecule and for placing quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orgbas.bg This information is critical for determining the relative stereochemistry of the molecule.

Through the combined interpretation of these 1D and 2D NMR spectra, the complete and unambiguous three-dimensional structure of this compound can be elucidated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Elucidation

Application of NMR for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it plays a pivotal role in defining the stereochemistry of this compound. The molecule possesses several chiral centers, making the determination of their relative and absolute configurations crucial.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, respectively. researchgate.net However, for a comprehensive stereochemical assignment, two-dimensional (2D) NMR experiments are indispensable. longdom.org

Key 2D NMR techniques used in the structural analysis of this compound include:

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecular structure. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing critical information for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining stereochemistry as they identify protons that are close in space, irrespective of whether they are directly bonded. The observation of NOE or ROE cross-peaks between specific protons can confirm their relative orientation (e.g., cis or trans). wordpress.com

By integrating data from these various NMR experiments, researchers can construct a detailed 3D model of the this compound molecule and assign the stereochemistry at each chiral center. researchgate.netlongdom.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly crucial in the characterization of natural products like this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS provides the exact mass of a molecule with high accuracy (typically to several decimal places). labmanager.comcopernicus.orguni-rostock.de This precision allows for the unambiguous determination of the molecular formula by comparing the measured exact mass with calculated masses for potential elemental compositions. uni-rostock.de For this compound, HRMS would confirm its molecular formula as C₁₈H₂₅NO₆.

Fragmentation Pattern Analysis and Structural Connectivity

In addition to determining the molecular formula, mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. numberanalytics.comlibretexts.orgcreative-proteomics.com When the molecular ion of this compound is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. numberanalytics.com The analysis of these fragments helps to confirm the connectivity of different parts of the molecule, such as the pyrrolizidine core and the necic acid residues. numberanalytics.comlibretexts.org By piecing together the fragmentation puzzle, researchers can corroborate the structural features deduced from NMR spectroscopy. rfi.ac.uk

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. researching.cndntb.gov.uagatewayanalytical.comthermofisher.comlabmanager.com These methods are complementary and probe the vibrational modes of molecules. gatewayanalytical.comthermofisher.com

FT-IR Spectroscopy: Measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. gatewayanalytical.comlabmanager.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, FT-IR would be expected to show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O) from the ester groups, and C-O and C-N bonds.

Raman Spectroscopy: Involves the inelastic scattering of monochromatic light (usually from a laser). gatewayanalytical.comthermofisher.com The scattered light provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to FT-IR. gatewayanalytical.com For instance, it can be effective in analyzing the carbon-carbon bonds within the macrocyclic ring. researchgate.net

Spectroscopic TechniqueInformation GainedExpected Functional Groups in this compound
FT-IR Absorption of IR radiation, identifies polar functional groups. gatewayanalytical.com-OH (hydroxyl), C=O (ester carbonyl), C-O, C-N
Raman Inelastic scattering of light, identifies non-polar bonds. gatewayanalytical.comC-C, C=C

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions from lower to higher energy molecular orbitals. libretexts.org Molecules or parts of molecules that absorb light in this region are known as chromophores. libretexts.org In the context of this compound, UV-Vis spectroscopy can help to identify and characterize the chromophoric parts of the molecule, which are typically associated with conjugated systems or functional groups with non-bonding electrons. libretexts.org The ester carbonyl groups and the nitrogen atom in the pyrrolizidine ring system would be the primary chromophores in this compound. The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, provides a characteristic fingerprint that can be used for identification and quantification purposes. researchgate.net

Computational Chemistry Approaches in this compound Structural Elucidation

In modern natural product chemistry, computational methods are increasingly used in conjunction with experimental data to refine and confirm complex structures. acdlabs.comresearchgate.netchemrxiv.org For a molecule like this compound, computational chemistry can be applied in several ways:

NMR Chemical Shift Calculations: Density Functional Theory (DFT) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts for different possible stereoisomers of this compound. researchgate.net By comparing the calculated spectra with the experimental spectra, the most likely stereoisomer can be identified. Statistical methods like the DP4 probability analysis are often used to provide a quantitative measure of the goodness of fit between the calculated and experimental data. researchgate.net

Conformational Analysis: Computational methods can be used to explore the different possible conformations of the flexible macrocyclic ring of this compound and to determine their relative energies. This information is valuable for interpreting NOESY data and understanding the molecule's three-dimensional shape in solution.

Prediction of Spectroscopic Properties: Computational models can also be used to predict other spectroscopic properties, such as UV-Vis and vibrational spectra, which can further aid in the structural confirmation. anu.edu.au

The integration of these computational approaches with experimental spectroscopic data provides a powerful and robust strategy for the definitive structural elucidation of complex natural products like this compound. acdlabs.comresearchgate.net

Quantum Mechanical Calculations of NMR Chemical Shifts

The definitive structural elucidation of complex molecules like this compound increasingly relies on the synergy between experimental Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical quantum mechanical calculations. researchgate.net This computational approach is instrumental in resolving ambiguities that may arise from experimental data alone.

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the NMR chemical shifts (both ¹H and ¹³C) of potential molecular structures. researchgate.net The standard workflow involves optimizing the geometry of candidate structures and then calculating their NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.org For this compound, this process would involve generating several possible stereoisomers or constitutional isomers and calculating the theoretical NMR spectra for each one. researchgate.net

Advanced approaches, such as the Automated Fragmentation Quantum Mechanics/Molecular Mechanics (AF-QM/MM), can also be applied. nih.govfrontiersin.org This method is particularly useful for large biomolecules and complexes, where the molecule is broken down into smaller, computationally manageable fragments for DFT calculations. frontiersin.org The results are then combined to predict the chemical shifts for the entire molecule. frontiersin.org Furthermore, recent developments have integrated machine learning algorithms with low-level quantum mechanics calculations to predict high-accuracy NMR chemical shifts for complex natural products, offering an inexpensive and efficient alternative to computationally expensive methods. arxiv.org

Theoretical Validation and Correction of Experimental Spectroscopic Data

A critical step in structural elucidation is the rigorous comparison of computationally predicted spectroscopic data with experimentally measured values. researchgate.net For this compound, this validation process provides a quantitative measure of confidence in the proposed structure. Statistical metrics such as the Corrected Mean Absolute Error (CMAE) are employed to assess the goodness of fit between the calculated and experimental ¹H and ¹³C NMR chemical shifts. researchgate.net

This comparative analysis is crucial for distinguishing between closely related isomers. For instance, this compound and its isomer, Anacrotine, share the same molecular formula but differ in the position of the secondary ester group. While 2D NMR techniques like NOESY can provide experimental evidence for the correct structure, theoretical calculations offer definitive confirmation. By comparing the experimental NMR data of the isolated compound with the DFT-calculated spectra for both this compound and Anacrotine, the structure with the lower error and higher statistical probability (e.g., via DP4 analysis) can be assigned with high confidence. researchgate.net

This validation process has also proven essential for rectifying previously published data. Detailed spectroscopic analysis and quantum mechanical calculations have enabled researchers to correct erroneous ¹³C NMR data for this compound that existed in the scientific literature, thereby ensuring the accuracy of spectral databases. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for the isolation of this compound from its natural sources and for the subsequent assessment of its purity. A combination of different chromatographic methods is typically employed to handle the complexity of plant extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and indispensable technique for both the purification and purity analysis of this compound. nih.gov

Isolation: For preparative purposes, HPLC is used as a final purification step following initial solvent extraction and preliminary separation by methods like column chromatography. Reversed-phase (RP-HPLC) is a common mode used for separating pyrrolizidine alkaloids. nih.gov A C18 column is typically employed, and separation is achieved by running a gradient elution program, often with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water. mmv.org The selection of polar solvents is key to optimizing the extraction and separation efficiency for alkaloids such as this compound. Bioassay-guided fractionation, where fractions are tested for biological activity, frequently uses HPLC to isolate the active compounds, as was done for this compound and Doronenine (B1609295) from Crotalaria agatiflora extracts. researchgate.net

Purity Assessment: Analytically, HPLC is used to determine the purity of an isolated sample of this compound. torontech.com The sample is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to this compound and any impurities. torontech.com Purity is often assessed using a Diode-Array Detector (DAD), which can provide spectral information for each peak, helping to confirm peak identity and purity. measurlabs.com The purity is calculated based on the relative area of the this compound peak compared to the total area of all peaks in the chromatogram. torontech.com

HPLC Parameter Typical Application for this compound Analysis
Stationary Phase Silica-based C18 (Reversed-Phase) nih.gov
Mobile Phase Gradient of Acetonitrile and Water mmv.org
Detector UV-Vis or Diode-Array Detector (DAD) mmv.orgmeasurlabs.com
Mode Preparative for isolation; Analytical for purity check torontech.com
Sample Preparation Dissolution in an appropriate high-purity solvent measurlabs.com

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of pyrrolizidine alkaloids. dntb.gov.uasigmaaldrich.com

Purity Assessment and Analysis: For a compound to be analyzed by GC, it must be volatile and thermally stable. sigmaaldrich.com this compound, being a large and complex macrocyclic diester, may have limited volatility. Therefore, analysis often requires a derivatization step to convert the analyte into a more volatile and thermally stable form. mdpi.com For example, silylation is a common derivatization technique for compounds with hydroxyl groups.

Once injected, the sample is vaporized and separated based on its components' boiling points and interactions with the column's stationary phase. sigmaaldrich.com The retention time—the time it takes for a component to pass through the column to the detector—is a key characteristic used for qualitative identification. shimadzu.eu Quantitative analysis is performed by measuring the area of the component's peak, which is proportional to its concentration. shimadzu.eu The coupling of GC with a mass spectrometer (GC-MS) provides an additional layer of identification, as the mass spectrum of a peak provides a molecular fingerprint that can be compared to spectral libraries. nih.gov This is particularly useful for confirming the identity of this compound and detecting any co-eluting impurities. mdpi.com

GC/GC-MS Parameter Typical Application for Pyrrolizidine Alkaloid Analysis
Sample State Volatile and thermally stable; derivatization may be required sigmaaldrich.commdpi.com
Separation Principle Partitioning between inert carrier gas (mobile phase) and stationary phase sigmaaldrich.com
Qualitative Analysis Based on retention time and mass spectrum (with MS) shimadzu.eu
Quantitative Analysis Based on peak area, requires a standard for calibration shimadzu.eu
Coupling Mass Spectrometry (MS) for enhanced identification and biomarker discovery nih.gov

Biosynthetic Pathways and Enzymology of Madurensine

Overview of Pyrrolizidine (B1209537) Alkaloid Biosynthesis

Pyrrolizidine alkaloids are a diverse group of secondary metabolites produced by plants as a chemical defense mechanism against herbivores. nih.govnih.gov These alkaloids are typically present in the plant as non-toxic N-oxides and are translocated from their site of synthesis, often the roots, to other parts of the plant, such as the inflorescences, for protection. nih.gov The biosynthesis of PAs can be broadly divided into the formation of the necine base and the necic acid, which are then esterified to form the final alkaloid.

The biosynthesis of the necine base begins with the formation of homospermidine, a rare polyamine that serves as a specific precursor for PAs. nih.govoup.com Homospermidine is synthesized from putrescine and spermidine (B129725), both of which are derived from the amino acid arginine. nih.gov The formation of homospermidine is considered the first committed step in PA biosynthesis. nih.gov Subsequent enzymatic steps, which are not yet fully elucidated, lead to the formation of the characteristic bicyclic structure of the necine base. researchgate.net

The necic acids, which are esterified to the necine base, are derived from various metabolic pathways. mdpi.com For instance, the necic acids of some PAs are derived from amino acids such as isoleucine, valine, and threonine. mdpi.com The structural diversity of PAs is largely due to the variety of necic acids and the different ways they can be esterified to the necine base. Madurensine, for example, contains integerrinecic acid as its dicarboxylic acid moiety. mdpi.commdpi-res.com

Precursor Incorporation Studies in this compound Biogenesis

While general precursor incorporation has been studied for many PAs, specific tracer studies on this compound are not extensively documented in publicly available research. However, the general principles derived from studies on other PAs can provide a framework for understanding its biogenesis.

The carbon skeletons of amino acids are fundamental building blocks for both the necine base and necic acid portions of pyrrolizidine alkaloids. egyankosh.ac.infrontiersin.orglibretexts.org The necine base is derived from arginine via putrescine and spermidine. nih.gov The necic acids, on the other hand, have more varied origins.

In many PAs, branched-chain amino acids are precursors to the necic acid moiety. For example, studies on other PAs have shown the incorporation of:

L-isoleucine and L-threonine into the right-hand portion of monocrotalic acid. mdpi.com

L-valine and L-leucine into trichodesmic acid. mdpi.commdpi-res.com

Given that this compound contains integerrinecic acid, it is plausible that specific amino acid precursors are utilized for its formation, though direct experimental evidence is lacking.

Isotopically labeled compounds are a powerful tool for elucidating biosynthetic pathways. beilstein-journals.orgmusechem.comsilantes.com By feeding organisms with precursors labeled with stable or radioactive isotopes, researchers can track the incorporation of these labels into the final natural product. nih.govbiorxiv.org

For PAs in general, feeding experiments with ¹⁴C-labeled ornithine demonstrated its efficient incorporation into the necine base. mdpi.comnih.gov Further studies using double-labeled [2,3-¹³C₂]-putrescine have helped to confirm the folding pattern of the precursor in the formation of the pyrrolizidine ring system. mdpi.com

While these studies provide a model for how the necine base of this compound is likely formed, specific tracer studies using isotopically labeled precursors to elucidate the biosynthesis of the unique integerrinecic acid portion of this compound have not been reported.

Role of Amino Acid Precursors

Enzymatic Steps in this compound Biosynthesis

The enzymatic machinery responsible for the complete biosynthesis of this compound has not been fully characterized. However, the initial and most well-understood enzyme in the general PA pathway is homospermidine synthase.

Homospermidine synthase (HSS) is the first pathway-specific enzyme in PA biosynthesis. oup.comoup.com It catalyzes the NAD⁺-dependent transfer of an aminobutyl group from spermidine to putrescine to form homospermidine. nih.gov This reaction is the committed step that channels primary metabolites into the specialized PA pathway.

Enzyme Substrates Product Cofactor
Homospermidine Synthase (HSS)Putrescine, SpermidineHomospermidineNAD⁺

Table 1: Catalytic activity of Homospermidine Synthase.

HSS has been shown to have evolved from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. nih.govoup.com This evolutionary event, which involved gene duplication and subsequent functional divergence, has occurred independently multiple times in different plant lineages that produce PAs. oup.com The expression of HSS is often localized to specific cells or tissues, such as the root endodermis or bundle sheath cells, indicating a tight regulation of PA biosynthesis. oup.comoup.com

Beyond HSS, the enzymes that catalyze the subsequent steps of PA biosynthesis, including the formation of the specific necine base of this compound and its esterification with integerrinecic acid, remain largely uncharacterized. mdpi.comresearchgate.net The unusual structure of this compound, with its 13-membered macrocyclic ring and a hydroxyl group at C-6 instead of the more common C-7, suggests the involvement of specific hydroxylases and esterases with unique regiospecificity. mdpi.commdpi-res.com

The genes encoding the enzymes for a specific biosynthetic pathway are often clustered together in the genome, forming a biosynthetic gene cluster (BGC). nih.govyoutube.comnih.gov The identification and analysis of BGCs using bioinformatic tools like antiSMASH and plantiSMASH can provide significant insights into the genetic basis of natural product biosynthesis. bioinformatics.nlsecondarymetabolites.org However, to date, a specific BGC for this compound biosynthesis has not been identified or characterized. The elucidation of such a gene cluster would be a critical step in understanding the complete enzymatic cascade leading to the formation of this complex alkaloid.

Homospermidine Synthase and Its Catalytic Role

Macrocyclization Mechanisms in this compound Formation

The biosynthesis of this compound culminates in a crucial macrocyclization step, forming a distinctive 13-membered macrocyclic diester ring. This structural feature sets it apart from the more common 12-membered macrocyclic pyrrolizidine alkaloids (PAs). The formation of this macrocycle involves the esterification of the necine base, specifically at the C-6 and C-9 positions, with integerrinecic acid. nih.govresearchgate.net This is an unusual linkage, as the secondary esterification in many macrocyclic PAs occurs at the C-7 hydroxyl group. nih.govmdpi.com

The precise enzymatic machinery driving this specific macrocyclization is not yet fully elucidated. However, it is widely accepted that acyltransferases are responsible for the esterification steps in PA biosynthesis. nih.govmdpi-res.com In the case of this compound, it is hypothesized that a specific acyltransferase exhibits regioselectivity for the C-6 hydroxyl group of the necine base precursor, a less common site for acylation. nih.govresearchgate.net

The proposed mechanism for the macrocyclization of this compound likely involves a two-step acylation process:

Initial Esterification: The primary hydroxyl group at C-9 of the necine base is likely esterified with one of the carboxyl groups of an activated form of integerrinecic acid, possibly as a coenzyme A (CoA) thioester. This initial step is common in the biosynthesis of many diester PAs.

Intramolecular Cyclization: Subsequently, an intramolecular esterification occurs between the second carboxyl group of integerrinecic acid and the hydroxyl group at the C-6 position of the necine base. This reaction would be catalyzed by a highly specific macrocyclization enzyme, likely a member of the BAHD family of acyltransferases, which are known to be involved in the biosynthesis of various plant secondary metabolites. nih.gov

The formation of the 13-membered ring in this compound, as opposed to the 11- or 12-membered rings found in other PAs like monocrotaline (B1676716) or senecionine (B1681732), is dictated by the structure of the necic acid (integerrinecic acid) and the unusual C-6 esterification point on the necine base. nih.govcore.ac.ukuni-bonn.de

Table 1: Key Features of this compound Macrocyclization

FeatureDescriptionReference
Ring Size 13-membered macrocyclic diester nih.gov
Necine Base Esterification Sites C-6 and C-9 hydroxyl groups nih.gov
Necic Acid Integerrinecic acid nih.gov
Proposed Enzyme Class Acyltransferase (likely BAHD family) nih.govmdpi-res.com
Key Mechanistic Step Intramolecular esterification between C-6 hydroxyl and the second carboxyl group of integerrinecic acidInferred from nih.gov

Comparative Biosynthesis with Other Pyrrolizidine Alkaloids

The biosynthetic pathway of this compound shares its initial steps with other pyrrolizidine alkaloids, but key differences emerge during the macrocyclization stage. A comparison with the well-studied biosynthesis of senecionine, a 12-membered macrocyclic PA, highlights the unique aspects of this compound formation.

Shared Early Stages: The biosynthesis of all PAs begins with the formation of the characteristic necine base. This pathway starts from the amino acid arginine, which is converted to putrescine and spermidine. oup.com The first committed step is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) . uni-bonn.de Subsequent enzymatic reactions, likely involving diamine oxidases and reductases, lead to the formation of the bicyclic pyrrolizidine core of the necine base. uni-bonn.de

Divergence in Macrocyclization: The primary distinction between the biosynthesis of this compound and other macrocyclic PAs like senecionine lies in the final esterification and cyclization steps.

Senecionine: This 12-membered macrocyclic PA is formed by the esterification of the necine base retronecine (B1221780) at the C-7 and C-9 hydroxyl groups with senecic acid. bohrium.commdpi.com This results in a more common and often more thermodynamically stable ring structure.

This compound: In contrast, this compound formation involves the esterification of the necine base at the C-6 and C-9 positions with integerrinecic acid. nih.gov The involvement of a different necic acid and the unusual C-6 acylation site are the key points of divergence. This suggests the presence of a distinct set of enzymes in this compound-producing plants, particularly an acyltransferase with specificity for the C-6 hydroxyl group.

The occasional hydroxylation of the necine base at the C-2 and C-6 positions has been noted in the biosynthesis of some PAs, but the subsequent esterification at C-6 to form a macrocycle is a distinctive feature of this compound. nih.govresearchgate.net

Table 2: Comparative Biosynthesis of this compound and Senecionine

Biosynthetic FeatureThis compoundSenecionineReference
Precursor Necine Base A necine base with C-6 and C-9 hydroxyl groupsRetronecine (C-7 and C-9 hydroxyl groups) nih.gov, mdpi.com
Necic Acid Integerrinecic acidSenecic acid nih.gov, bohrium.com
Macrocycle Ring Size 13-membered12-membered nih.gov, uni-bonn.de
Esterification Linkage Points C-6 and C-9C-7 and C-9 nih.gov, mdpi.com
Key Differentiating Enzyme (Hypothesized) C-6 specific acyltransferaseC-7 specific acyltransferaseInferred from nih.gov, mdpi.com

Chemical Synthesis and Derivatization Strategies for Madurensine

Total Synthesis Approaches to Madurensine

While a specific, published total synthesis of this compound remains elusive in widely available scientific literature, a theoretical approach can be constructed based on established methodologies for related pyrrolizidine (B1209537) alkaloids. The primary challenge lies in the stereocontrolled formation of the pyrrolizidine core and the macrolactonization to form the unusual 13-membered ring.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (1) would commence with the disconnection of the macrocyclic ring at the two ester linkages. This approach simplifies the target molecule into two key fragments: the necine base, crotanecine (B1195534) (2), and the dicarboxylic acid, integerrinecic acid (3). This disconnection is a common strategy in the synthesis of macrocyclic alkaloids. libretexts.orgias.ac.in

Further deconstruction of the crotanecine core (2) would involve breaking the bicyclic system down to a more manageable, linear precursor. This can be envisioned through the cleavage of the C-8 to N bond and the C-1 to C-2 bond, leading to a substituted pyrrolidine (B122466) derivative which can be synthesized from chiral starting materials or through asymmetric reactions. wikipedia.org The synthesis of the necic acid component, integerrinecic acid (3), would require the stereoselective construction of its carbon skeleton, which could be approached through various asymmetric synthesis strategies.

Table 1: Key Disconnections in the Retrosynthetic Analysis of this compound

Disconnection PointResulting FragmentsSynthetic Strategy
Macrocyclic Ester BondsCrotanecine and Integerrinecic acidMacrolactonization
Pyrrolizidine RingSubstituted PyrrolidineAsymmetric Synthesis

Key Synthetic Intermediates and Reaction Methodologies

The successful synthesis of this compound would rely on the preparation of several key intermediates. The necine base, crotanecine, is a pivotal intermediate. Its synthesis would likely involve the use of a chiral pool starting material, such as an amino acid, to establish the initial stereocenters. wikipedia.org The formation of the pyrrolizidine ring system could be achieved through intramolecular cyclization reactions.

The synthesis of integerrinecic acid, the other crucial fragment, would necessitate the use of stereoselective reactions to create its multiple chiral centers. Methodologies such as aldol (B89426) reactions, Sharpless asymmetric epoxidation, or the use of chiral auxiliaries could be employed.

The final and most critical step would be the macrolactonization to form the 13-membered ring. This esterification reaction would need to be performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. wikipedia.org Various coupling reagents, such as Yamaguchi or Steglich esterification conditions, could be utilized to facilitate this transformation.

Stereoselective Synthesis Strategies

Achieving the correct stereochemistry is paramount in the synthesis of natural products. This compound possesses multiple stereocenters, and their precise arrangement is crucial for its biological activity. The stereoselective synthesis of the crotanecine core would likely involve substrate-controlled or reagent-controlled reactions to set the relative and absolute stereochemistry. nih.govorganic-chemistry.orgnih.govkuleuven.be

For the formation of the macrocyclic ring, the geometry of the double bond within the integerrinecic acid moiety must be controlled. Modern catalytic methods, such as ring-closing metathesis, could offer a powerful tool for the stereoselective formation of this feature. mit.edursc.org

Semi-Synthesis of this compound Analogues

Semi-synthesis, which starts from a naturally occurring compound, offers a more direct route to novel analogues. wikipedia.org If this compound can be isolated in sufficient quantities from natural sources like Crotalaria species, its chemical modification could lead to a variety of new derivatives. nih.govmdpi.com

Potential modifications could include:

Reduction or oxidation of the ester groups: This would yield simplified alcohol or acid derivatives, which could help in understanding the role of the macrocyclic ring in the molecule's activity.

Modification of the hydroxyl groups: Esterification or etherification of the free hydroxyl groups on the necine base or the necic acid portion could probe their importance for biological interactions.

Alteration of the double bond: Hydrogenation or epoxidation of the double bond in the pyrrolizidine ring or the necic acid side chain could provide insights into the significance of these structural features.

Structure-Activity Relationship (SAR) Studies through Chemical Modifications

The synthesis of this compound analogues is essential for conducting structure-activity relationship (SAR) studies. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. core.ac.ukup.ac.za By systematically modifying different parts of the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive understanding of its pharmacophore. mdpi.comfrontiersin.orgrsc.orgnih.gov

Rational Design of this compound Derivatives

Based on the initial SAR data, a more rational design of new derivatives can be undertaken. researchgate.netmdpi.comrsc.org For instance, if the macrocyclic ring is found to be crucial for activity, efforts could be focused on synthesizing analogues with different ring sizes or flexibilities. If a particular hydroxyl group is identified as a key interaction point, derivatives with modified hydrogen-bonding capabilities at that position could be designed.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design process by predicting the potential activity of new analogues before their synthesis. mdpi.com This integrated approach of synthesis, biological evaluation, and computational modeling can accelerate the discovery of more potent and selective this compound-based compounds.

Synthesis of Chemically Modified this compound Analogues

The chemical modification of this compound, a macrocyclic pyrrolizidine alkaloid, is a key strategy employed by researchers to explore its structure-activity relationships and to understand the chemical behavior of similar compounds. By systematically altering the functional groups of the this compound molecule, scientists can generate a library of analogues with potentially varied chemical and physical properties. This process, known as derivatization, involves targeted chemical reactions to create molecules that retain the core structure of the parent compound but differ in specific ways. spectroscopyonline.com These modifications primarily focus on the pyrrolizidine core and the macrocyclic diester ring.

The synthesis of this compound analogues is typically achieved through several principal chemical reactions: oxidation, reduction, and substitution. These transformations allow for the controlled modification of the molecule, providing valuable insights into its functionality.

Oxidation Reactions

One of the most common modifications of pyrrolizidine alkaloids like this compound is oxidation. This reaction often targets the tertiary nitrogen atom within the bicyclic pyrrolizidine core, leading to the formation of N-oxides. europa.eu Pyrrolizidine alkaloid N-oxides (PANOs) are frequently found alongside their tertiary amine counterparts in nature and are a significant class of derivatives. europa.euresearchgate.net The conversion to an N-oxide alters the polarity and chemical reactivity of the molecule. Common oxidizing agents used for this purpose include hydrogen peroxide and various peracids.

Reduction Reactions

Substitution Reactions

Substitution reactions provide a versatile route to a wide array of this compound analogues by replacing the existing necic acid portions of the molecule. This is typically achieved by reacting the core pyrrolizidine base with different acid chlorides or anhydrides, resulting in the formation of new ester derivatives. This strategy allows for the introduction of various functional groups and structural motifs, enabling a detailed investigation of how different ester side chains influence the molecule's characteristics. Another derivatization approach involves the use of fluorinated reagents to create fluorinated ester derivatives, which can enhance analytical detection, particularly in mass spectrometry. chemistry-chemists.com

The following table summarizes the primary chemical derivatization strategies for this compound:

Reaction TypeReagents UsedProducts Formed
Oxidation Hydrogen peroxide, peracidsN-oxides of this compound
Reduction Sodium borohydride, Lithium aluminium hydride (LiAlH₄)Reduced alcohol derivatives
Substitution Acid chlorides, anhydridesDifferent ester derivatives
Derivatization Fluorinated reagentsFluorinated ester derivatives chemistry-chemists.com

Biological Activities and Mechanistic Investigations of Madurensine

In Vitro Cellular Activity Profiles

The in vitro cellular activities of Madurensine have been evaluated through various assays to determine its cytotoxic, antioxidant, and antimicrobial properties.

Cytotoxic Activity against Cancer Cell Lines (e.g., U-937 Cells)

Studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines.

The cytotoxic potential of this compound has been quantified using the IC50 value, which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. In studies involving the human leukemic cell line U-937, this compound displayed moderate cytotoxicity. The reported IC50 value for this compound against U-937 cells is 47.97 µM. up.ac.za Another study reported an IC50 value of 136.5 µg/mL for this compound against the same cell line. researchgate.net

Table 1: Cytotoxic Activity of this compound against U-937 Cancer Cells

Compound Cell Line IC50 Value Reference
This compound U-937 47.97 µM up.ac.za

To assess the selectivity of its cytotoxic effects, this compound was tested against both cancerous and non-cancerous cell lines. The non-cancerous African green monkey kidney epithelial cells (Vero) were used to determine the selectivity index (SI). The SI is a ratio that compares the cytotoxicity of a compound on normal cells to its cytotoxicity on cancerous cells. A higher SI value suggests a greater selectivity for cancer cells.

This compound exhibited an estimated IC50 value of 7443.69 µM against Vero cells. up.ac.za When compared to its cytotoxicity against U-937 cells (IC50 of 47.97 µM), this compound was found to have a high selectivity index of 155.2. up.ac.za This indicates that this compound is significantly more toxic to the cancerous U-937 cells than to the non-cancerous Vero cells.

Table 2: Differential Cytotoxicity of this compound

Cell Line Cell Type IC50 Value Selectivity Index (SI) Reference
U-937 Human Leukemia 47.97 µM 155.2 up.ac.za
Concentration-Dependent Activity Assessment (IC50 values)

Anti-oxidant Activity Assessment

The antioxidant potential of this compound has been investigated, with studies indicating it has weak to no significant antioxidant activity. In one study, both this compound and the related compound doronenine (B1609295) demonstrated weak DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging potential, with IC50 values higher than 100 µg/mL. up.ac.za Another source corroborates this, stating that while the ethanolic extract of Crotalaria agatiflora (from which this compound is isolated) has good antioxidant activity, this compound itself showed no detectable activity up to a concentration of 100 µg/mL. researchgate.net

Antimicrobial Activity (if applicable, without direct clinical implications)

While extracts from plants of the Crotalaria genus, such as Crotalaria madurensis, have shown antimicrobial activity against various bacteria, there is currently no direct scientific evidence to confirm the antimicrobial properties of the isolated compound this compound itself. researchgate.net

Cellular and Molecular Mechanisms of Action

Investigations into the cellular and molecular mechanisms underlying the cytotoxic effects of this compound suggest a mode of action that is distinct from classical apoptosis. Light microscopic investigations of U-937 cells treated with this compound showed signs of cell death. up.ac.za However, flow cytometry analysis using Annexin-V and propidium (B1200493) iodide indicated that apoptosis and necrosis were not significantly induced, with little apoptosis (10-20%) and necrosis (<2%) detected. up.ac.za

It is hypothesized that this compound induces a form of cell death known as autophagy. up.ac.zachemfaces.comnih.gov In prolonged circumstances, this autophagy may lead to autophagic cell death. up.ac.zanih.gov Further research using micro-Raman spectroscopy on U-937 cells treated with an ethanolic extract containing this compound suggested that the treatment leads to protein extraction and DNA melting. researchgate.net However, treatment with purified this compound did not produce the same drastic changes in the molecular content of the cells, indicating that the mechanism of the pure compound might differ or that other components in the extract contribute to this effect. researchgate.net

Investigation of Autophagy Induction Pathways

This compound, a pyrrolizidine (B1209537) alkaloid, has been identified as an inducer of autophagy, a cellular process of degradation of its own components. frontiersin.org The induction of autophagy begins with the formation of a structure called an omegasome from the endoplasmic reticulum. researchgate.net This process is regulated by several proteins, including those from the ATG family. mdpi.com

Studies suggest that this compound may influence autophagy through pathways involving key regulatory kinases. mdpi.com One such pathway is the PI3K/Akt signaling pathway, which is known to be a canonical autophagy-inducing pathway. arvojournals.org Inhibition of this pathway is linked to the induction of autophagy. arvojournals.org In some cellular contexts, the induction of autophagy can be triggered by factors such as nutrient starvation, which can lead to the activation of specific protein kinases and transcription factors that promote the expression of autophagy-related genes. frontiersin.org

Analysis of Cell Death Modalities (e.g., Apoptosis, Necrosis) in in vitro Models

In vitro studies have shown that this compound can induce apoptosis, a form of programmed cell death. up.ac.za Apoptosis is a highly regulated process characterized by morphological changes such as nuclear chromatin compaction, cytoplasm shrinkage, and the formation of apoptotic bodies. thermofisher.com It is distinct from necrosis, which is a passive form of cell death resulting from injury and often leads to inflammation. nih.govcellsignal.com

The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. thermofisher.com The intrinsic pathway is triggered by cellular stress and involves the release of proteins from the mitochondria, leading to the activation of caspases, which are enzymes that execute the apoptotic process. mdpi.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, which also leads to caspase activation. mdpi.com Research indicates that this compound's pro-apoptotic effects may involve the induction of apoptosis in a certain percentage of cells. up.ac.za

While apoptosis is a primary mode of cell death, necrosis can also occur, particularly in response to severe cellular injury. cellsignal.com Necroptosis is a regulated form of necrosis that is independent of caspases. cellsignal.com

Molecular Target Identification and Ligand-Receptor Interactions

The identification of molecular targets for compounds like this compound is a critical aspect of understanding their mechanism of action. numberanalytics.com This process often involves ligand-binding assays to quantify the interaction between a ligand (the compound) and its receptor. labome.com These assays can be performed using various techniques, including those that use fluorescently labeled or radioactively labeled ligands. labome.comrevvity.com

Computational methods, such as molecular docking, are also employed to predict the binding of a small molecule to a target protein. sarpublication.com This technique helps in understanding the spatial and energetic compatibility between the ligand and the receptor's active site. sarpublication.com For G protein-coupled receptors (GPCRs), which are a major drug target family, fluorescently tagged ligands are valuable tools for visualizing and studying receptor interactions. celtarys.com

While the specific molecular targets of this compound are still under investigation, the general approaches to target identification provide a framework for future studies.

Effects on Cellular Macromolecules (e.g., DNA, Proteins, Lipids)

This compound has been observed to have an impact on cellular macromolecules, including DNA, proteins, and lipids. up.ac.za Oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to damage to these macromolecules. jceionline.org ROS can cause lipid peroxidation, protein oxidation, and DNA damage. mdpi.com

The effects of various agents on these macromolecules are a subject of ongoing research. For instance, ionizing radiation can cause oxidative damage to DNA, lipids, and proteins. nih.gov Similarly, reactive nitrogen species (RNS) can lead to the nitration of proteins, lipids, and DNA, altering their structure and function. mdpi.com The specific mechanisms by which this compound affects these cellular components are an area of active investigation. up.ac.za

In Vivo Studies in Animal Models (excluding human trials)

Efficacy Assessment in Preclinical Disease Models

The evaluation of a compound's efficacy in preclinical disease models is a crucial step in drug development. nih.gov Animal models, particularly mouse models, are extensively used for this purpose. nih.govfrontiersin.org These models can include cell line-derived xenografts (CDX), where human cancer cell lines are implanted into immunocompromised mice, and patient-derived xenografts (PDX), which involve the transplantation of tumors from human patients. nih.gov

Studies have demonstrated the in vivo efficacy of various therapeutic agents in such models. For example, CDK4/6 inhibitors have shown significant tumor growth reduction in preclinical models of malignant pleural mesothelioma. biorxiv.org Similarly, the WRN inhibitor NTX-452 has demonstrated robust efficacy in multiple MSI-H CDX and PDX tumor models. nimbustx.com In vivo models are also critical for studying drug resistance mechanisms. crownbio.com

Pharmacodynamic Endpoints in Animal Systems

Pharmacodynamic (PD) studies in animal models are essential for understanding the relationship between drug concentration and its effect on the body. nih.govnumberanalytics.com These studies help determine the pharmacokinetic/pharmacodynamic (PK/PD) target that predicts efficacy. nih.gov

In the context of cancer research, PD endpoints in animal models often involve assessing the molecular changes in tumor tissue following treatment. This can include measuring biomarkers of apoptosis, cell proliferation, and other relevant pathways. Mathematical modeling, including PK/PD models, can be used to describe and predict the progression of diseases like experimental autoimmune encephalomyelitis (EAE) in mice. mdpi.com Furthermore, spatio-temporal PKPD models are being developed to better simulate the dynamics of nanomedicine-based drugs in vivo. biorxiv.org These approaches are valuable for translating preclinical findings to potential clinical applications. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Madurensine Research

Development of Quantitative Methods for Madurensine in Biological Matrices

Accurate quantification of this compound in complex biological samples, such as plant extracts and cell culture media, is fundamental for research into its bioactivity and potential applications. The development of robust quantitative methods ensures reliable and reproducible results.

Qualitative phytochemical screening often relies on color and precipitation tests to indicate the presence or absence of specific classes of compounds, such as alkaloids. However, for precise measurement, quantitative analysis is essential. This involves determining the concentration of the target bioactive compound.

Several analytical techniques can be employed for the quantification of phytochemicals like this compound. These methods are often chosen based on the polarity of the target compound and the matrix in which it is found. For instance, different solvents can be used to optimize the extraction yield from plant material.

Table 1: Comparison of Extraction Methods for Phytochemicals

Extraction MethodPrincipleAdvantagesDisadvantages
Soxhlet ExtractionContinuous solid-liquid extraction with a recycling solvent. Efficient for exhaustive extraction.Can degrade thermolabile compounds.
MacerationSoaking the plant material in a solvent at room temperature. notulaebotanicae.roSimple and suitable for heat-sensitive compounds.May be less efficient than other methods.
UltrasonicationUsing ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction times and improved efficiency.Can potentially degrade some compounds.

Once extracted, techniques such as high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) are commonly used for quantification. The choice of the analytical method is critical for achieving the necessary sensitivity and specificity. cdc.gov

High-Throughput Screening (HTS) and High-Content Analysis (HCA) in this compound Bioactivity Assessment

High-throughput screening (HTS) and high-content analysis (HCA) are powerful platforms in drug discovery and toxicology that enable the rapid assessment of the biological activity of a large number of compounds. pharmaron.combmglabtech.com These automated systems are invaluable for investigating the bioactivity of this compound. pharmaron.combmglabtech.com

HTS allows for the automated testing of thousands of chemical compounds against a specific biological target in a short period. bmglabtech.com This is often the first step in identifying "hits" or "leads" for further investigation. bmglabtech.com HCA, a more advanced form of screening, provides detailed spatial and temporal information about phenotypic changes within cells, offering deeper insights into a compound's mechanism of action. nuvisan.com

These platforms can utilize a variety of assay readouts, including: pharmaron.com

Fluorescence intensity

Luminescence

Microscopic imaging

Reporter gene assays

Second messenger assays

The goal of HTS is to quickly identify compounds that produce a desired effect on a target, which can then be further optimized. bmglabtech.com

Flow Cytometry for Cell-Based Assays

Flow cytometry is a laser-based technology that allows for the rapid analysis of individual cells in a heterogeneous population. verywellhealth.com It is a crucial tool in assessing the effects of this compound on cells, particularly in studies of cell death mechanisms like apoptosis and necrosis. nih.govaphrc.orgnih.gov

In a typical experiment, cells treated with this compound can be stained with fluorescent dyes that specifically bind to markers of apoptosis (e.g., Annexin V) and necrosis (e.g., propidium (B1200493) iodide). nih.govaphrc.org The flow cytometer then analyzes thousands of individual cells, providing quantitative data on the percentage of viable, apoptotic, and necrotic cells. nih.govaphrc.org

One study investigating the effects of this compound on leukemic U-937 cells used flow cytometry to show that while the compound was moderately toxic, it did not significantly induce apoptosis or necrosis. nih.govaphrc.orgup.ac.za This suggests that this compound may induce cell death through other mechanisms, such as autophagy. up.ac.za

Raman Microspectroscopy for Subcellular Molecular Profiling

Raman microspectroscopy is a non-invasive, label-free optical technique that provides detailed biochemical information about the molecular composition of a sample. rsdjournal.org It is based on the inelastic scattering of light by molecules and can be used to study the distribution and changes of biomolecules like proteins, lipids, and nucleic acids at a subcellular level. up.ac.zarsdjournal.org

This technique has been employed to investigate the molecular changes within leukemic U-937 cells after treatment with this compound. nih.govup.ac.za The Raman spectra of treated cells can reveal alterations in the concentrations and conformations of key biomolecules. up.ac.za For instance, a decrease in the intensity of Raman peaks associated with proteins and lipids can indicate their extraction or degradation from the cell. up.ac.za

In the study of this compound's effect on U-937 cells, Raman spectroscopy revealed that the compound did not cause the same drastic changes in protein and DNA content as the crude ethanolic extract of Crotalaria agatiflora, from which this compound was isolated. nih.govaphrc.orgup.ac.za This highlights the ability of Raman microspectroscopy to differentiate the molecular effects of a crude extract from its individual components. nih.govup.ac.za

Chromatographic-Mass Spectrometric Coupling for Metabolomic Profiling (LC-MS/MS, GC-MS)

The coupling of chromatographic separation techniques with mass spectrometry provides powerful tools for the comprehensive analysis of metabolites in a biological system, a field known as metabolomics. lcms.czmdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are particularly valuable for studying the metabolic impact of compounds like this compound. lcms.czmdpi.com

LC-MS/MS is a highly sensitive and specific technique used for the analysis of a wide range of metabolites in biological fluids and tissues. nih.govnih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. lcms.cz Untargeted metabolomic profiling using LC-MS/MS can identify a broad spectrum of metabolites that are altered in response to this compound treatment, providing insights into the metabolic pathways it affects. nih.govfrontiersin.org

GC-MS is another powerful technique, primarily used for the analysis of volatile and semi-volatile compounds. notulaebotanicae.rofilab.fr For non-volatile compounds, a derivatization step is often required to make them amenable to GC analysis. cdc.gov GC-MS has been used for the qualitative and quantitative analysis of various plant-derived compounds, including alkaloids. notulaebotanicae.ro

Table 2: Comparison of LC-MS/MS and GC-MS for Metabolomic Profiling

FeatureLC-MS/MSGC-MS
Principle Separation by liquid chromatography followed by mass analysis. lcms.czSeparation by gas chromatography followed by mass analysis. filab.fr
Analytes Non-volatile, polar, and thermally labile compounds. lcms.czVolatile and semi-volatile compounds; non-volatile compounds require derivatization. filab.fr
Sample Prep Generally simpler. lcms.czMay require derivatization. cdc.gov
Applications Broad metabolome coverage. lcms.czAnalysis of specific classes of volatile metabolites. filab.fr

Bioimaging Techniques for this compound Localization and Cellular Interactions

Bioimaging encompasses a range of techniques that allow for the visualization of biological processes in real-time and at various scales, from the whole organism down to the subcellular level. nih.govlsu.edu These methods are essential for understanding where this compound localizes within cells and how it interacts with cellular components. mdpi.com

Advanced light microscopy techniques, such as confocal microscopy and super-resolution microscopy, can provide high-resolution images of cellular structures. nih.govhelsinki.fi By labeling this compound with a fluorescent probe, its uptake and distribution within cells could be tracked. However, a significant challenge is to ensure that the fluorescent label does not alter the bioactivity of the compound.

Label-free imaging techniques, such as Raman microspectroscopy (as discussed in 6.2.2), offer an advantage by not requiring any modification of the compound. rivm.nl Other techniques like laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) can provide highly sensitive elemental mapping at the subcellular level, which could be adapted for tracking molecules if they contain a unique element or are tagged with one. mdpi.com

The choice of bioimaging technique depends on the specific research question, the required resolution, and the nature of the sample. mdpi.com These powerful tools are crucial for building a comprehensive picture of this compound's journey into the cell and its subsequent interactions.

Ecological and Evolutionary Aspects of Madurensine and Pyrrolizidine Alkaloids

Role of Madurensine as a Defense Chemical in Plants

This compound is a member of the pyrrolizidine (B1209537) alkaloids (PAs), a large group of secondary metabolites produced by plants primarily as a defense mechanism against herbivores. mdpi.comdntb.gov.ua These compounds are known for their toxicity, particularly their hepatotoxic (liver-damaging) effects in mammals, which serves as a potent deterrent. nih.govtheferns.info The presence of PAs like this compound in plant tissues, often with a bitter taste, discourages feeding by generalist herbivores. nih.govinteresjournals.org

Plants synthesize these defense chemicals, which are not essential for their basic growth or development but play a critical role in their survival by protecting them from being eaten. interesjournals.orgpshsciences.org The production of toxic alkaloids is a key defense strategy, making the plant unpalatable or harmful to potential consumers. interesjournals.org this compound is found in various species of the Crotalaria genus, which are known to produce a range of PAs. theferns.infojabscience.innih.gov For instance, PAs from Crotalaria have been identified as the principal toxins affecting both animals and humans. researchgate.net The defensive role of these alkaloids is so effective that mammals in the wild will generally avoid consuming PA-containing plants. nih.gov

Research on specific Crotalaria species confirms the presence of this compound alongside other PAs. It has been extracted from the seeds of Crotalaria laburnifolia and the leaves of Crotalaria agatiflora. jabscience.inresearchgate.net The accumulation of these alkaloids in strategic plant parts, such as seeds and leaves, ensures the protection of vital tissues necessary for reproduction and photosynthesis. While the broader class of PAs is well-established as a chemical defense, this compound contributes to the specific toxic profile of the plants that produce it, playing a direct role in deterring herbivory. mdpi.comdntb.gov.ua

Co-evolutionary Interactions with Herbivores (e.g., Insects adapted to PAs)

The presence of potent defensive chemicals like pyrrolizidine alkaloids has driven a co-evolutionary "arms race" between plants and the herbivores that feed on them. While PAs are effective deterrents against most generalist herbivores, some specialist insects have evolved remarkable adaptations not only to tolerate these toxins but to use them for their own benefit. nih.govuni-freiburg.de

Several insect lineages, particularly within the order Lepidoptera (moths and butterflies), have developed mechanisms to safely consume and sequester PAs from their host plants. uni-freiburg.deresearchgate.net These adapted insects can:

Detoxify PAs: Many specialist insects possess specific enzymes, such as pyrrolizidine alkaloid N-oxygenase (a flavin-dependent monooxygenase), that convert the toxic free-base form of PAs into their non-toxic N-oxide form. researchgate.netplos.org This allows the insects to store the alkaloids safely in their bodies without suffering the toxic effects. plos.org

Sequester PAs for Defense: Once ingested and converted, these insects store the alkaloids in their bodies, often in high concentrations. uni-freiburg.de This makes the insects themselves toxic and unpalatable to their own predators, such as birds and spiders. nih.govresearchgate.net Many of these insects exhibit aposematic (warning) coloration to advertise their toxicity. uni-freiburg.de

Utilize PAs for Other Biological Functions: Some insects have evolved to use the sequestered alkaloids as precursors for synthesizing their own pheromones, which are crucial for mating. uni-freiburg.de In certain cases, these plant-derived compounds can be transferred from males to females during mating to provide a chemical defense for the eggs. researchgate.net

Examples of this co-evolutionary relationship are well-documented. Arctiid moths, such as Tyria jacobaeae (the cinnabar moth), are classic examples of specialists that feed on PA-producing plants of the genus Senecio. nih.gov These moths sequester the alkaloids throughout all life stages, from larva to adult. nih.gov Similarly, certain grasshoppers (Zonocerus variegatus), danaine and ithomiine butterflies, and leaf beetles have also adapted to feed on PA-containing plants and utilize the sequestered chemicals for defense. uni-freiburg.deresearchgate.netplos.org This specialization allows these insects to exploit a food resource that is unavailable to most other herbivores, thus reducing competition. uni-freiburg.de

Distribution of this compound-Producing Plants in Ecosystems

This compound is produced by plants belonging to the genus Crotalaria, which is part of the legume family, Fabaceae. nih.govpshsciences.orgnih.gov The Crotalaria genus is large, containing around 600 species that are primarily distributed throughout the tropical and subtropical regions of the world. pshsciences.orgresearchgate.net Major centers of diversity for this genus are found in Africa and India, with additional centers in Mexico and Brazil. researchgate.net

Specific plant species in which this compound has been identified include:

Crotalaria agatiflora : Found in the leaves of this species. up.ac.za

Crotalaria laburnifolia : this compound, along with anacrotine, has been isolated from the seeds of this plant, which is native to eastern and southern Africa and has become naturalized in tropical Asia and Australia. theferns.inforesearchgate.netresearchgate.net

Crotalaria madurensis up.ac.za

Crotalaria rosenii up.ac.za

Crotalaria capensis up.ac.za

These plants are often herbaceous shrubs and can be found in a variety of habitats within their tropical and subtropical ranges. pshsciences.orginchem.org Some Crotalaria species are considered weeds in agricultural settings, which can lead to the contamination of crops like soybean and corn. researchgate.net Others are used as green manure crops in agriculture. pshsciences.orgjabscience.in The widespread distribution of the Crotalaria genus means that the pyrrolizidine alkaloids they produce, including this compound, are present in many different ecosystems globally. inchem.org

Future Research Directions and Translational Perspectives for Madurensine

Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of pyrrolizidine (B1209537) alkaloids (PAs) is a complex process that is not fully understood for many of its members, including madurensine. nih.gov PAs are secondary metabolites that plants are thought to produce as a defense against herbivores. nih.gov While the general precursors, such as specific amino acids, are known, the precise enzymatic steps and the genes that control them often remain uncharacterized. researchgate.net this compound is distinguished by an unusual 13-membered macrocyclic ring, formed by a dicarboxylic acid bridging the C-9 and C-6 hydroxyl groups of the necine base, a deviation from the more common C-7 linkage. nih.govmdpi.com The specific enzymes responsible for this unique cyclization and other key modifications are yet to be identified.

Future research should prioritize the discovery and characterization of these novel biosynthetic enzymes. Modern bioinformatic and genomic approaches, such as RNA sequencing and gene co-expression network analysis, could be powerful tools in this endeavor. nih.gov By analyzing the transcriptomes of this compound-producing plants like Crotalaria agatiflora, it may be possible to identify candidate genes and transcription factors involved in the pathway. nih.govmdpi.com Understanding the regulatory networks that govern the expression of these biosynthetic genes is also crucial. mdpi.compeerj.com This knowledge is not only of fundamental scientific interest but also opens the door to biotechnological production of this compound and its derivatives through metabolic engineering in microbial or plant-based systems. A deeper understanding of the regulatory architecture is essential for optimizing the expression of metabolic pathway enzymes. nih.gov

Advanced Synthetic Methodologies for Novel Analogues with Enhanced Specificity

The development of advanced synthetic methodologies is critical for exploring the structure-activity relationship of this compound and generating novel analogues with improved therapeutic properties. The total synthesis of complex natural products is a significant challenge, and creating analogues requires efficient and flexible synthetic routes. rsc.org Strategies such as diverted total synthesis (DTS), where modifications are introduced at various stages of an established synthetic pathway, could be employed. rsc.org

Given this compound's macrocyclic structure, advanced macrocyclization techniques are particularly relevant. mdpi.com Methodologies like ring-closing metathesis, transition metal-catalyzed cross-coupling reactions, and modern macrolactonization strategies could be applied to construct the unique 13-membered ring efficiently. mdpi.com Furthermore, innovative approaches in organic synthesis, such as those using microwave-assisted reactions, could accelerate the creation of a library of this compound analogues. unisi.it The goal would be to synthesize derivatives with modifications to the necine base or the dicarboxylic acid chain to enhance target specificity and potency while potentially reducing the off-target toxicity often associated with pyrrolizidine alkaloids. beilstein-journals.org

Deeper Mechanistic Insights into Biological Activity at the Molecular Level

Initial investigations into this compound's biological activity have yielded intriguing but incomplete results. A study using the human leukemic U-937 cell line found that this compound exhibited only moderate toxicity, with an IC50 value of 136.5 μg/mL. aphrc.orgup.ac.za In contrast, the crude ethanolic extract from Crotalaria agatiflora leaves, from which this compound was isolated, showed greater potency and induced significant molecular changes, including protein extraction and DNA melting. aphrc.orgup.ac.za This suggests that this compound's mechanism of action may be more subtle than that of the crude extract or that it may act synergistically with other compounds present in the extract.

Future studies must delve deeper into the molecular mechanisms by which this compound exerts its effects. Raman spectroscopy has been identified as a useful tool for understanding these mechanisms at a molecular level. up.ac.za It is known that many pyrrolizidine alkaloids become genotoxic after metabolic activation in the liver by cytochrome P450 enzymes. researchgate.net A crucial area of research will be to determine the specific metabolites of this compound and identify their molecular targets. Investigating its interactions with key cellular components like DNA and specific proteins will be essential to elucidate its pathway of action, which could involve apoptosis, necrosis, or other forms of cell death. aphrc.org

Exploration of New In Vitro and Animal Models for Diverse Biological Functions

To date, the biological evaluation of this compound has been limited, primarily utilizing the U-937 leukemia cell line. up.ac.za To build a comprehensive profile of its biological functions, it is imperative to expand testing to a wider array of in vitro and animal models. nih.gov The use of a diverse panel of human cancer cell lines would help to determine the spectrum of its anticancer activity.

Beyond traditional 2D cell cultures, advanced in vitro models such as three-dimensional organoids and "organ-on-a-chip" systems should be employed. nih.gov These models more accurately mimic the complex microenvironment of human tissues and can provide more relevant data on efficacy and toxicity. nih.govijrpc.com While in vitro studies are valuable, they cannot fully replace research in whole organisms. nih.gov Therefore, promising results from in vitro assays should be followed by validation in appropriate animal models. scielo.br These models are essential for studying the pharmacokinetics, metabolism, and systemic effects of this compound and its analogues, which is a critical step in translating basic research findings into potential clinical applications. ijrpc.commdpi.com The selection of the right animal model is crucial to ensure the relevance of the findings to human physiology and disease. scielo.br

Q & A

Q. Q1. What experimental methodologies are most reliable for isolating and purifying Madurensine from natural sources?

Answer: Isolation of this compound typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Key considerations include:

  • Solvent selection : Polar solvents optimize extraction efficiency for alkaloids like this compound .
  • Chromatography parameters : Use gradient elution (e.g., hexane/ethyl acetate) with silica gel columns for separation. Purity should be confirmed via NMR (¹H, ¹³C) and mass spectrometry (HRMS) .
  • Validation : Compare retention times and spectral data with published standards to confirm identity .

Q. Q2. How can researchers validate the structural elucidation of this compound to avoid misidentification?

Answer: Structural confirmation requires a multi-technique approach:

  • Spectroscopic analysis : Combine 1D/2D NMR (COSY, HSQC, HMBC) to map carbon-proton correlations and long-range couplings .
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical data .
  • Comparative analysis : Cross-reference spectral libraries (e.g., SciFinder, Reaxys) and published datasets .
  • Reproducibility : Document all experimental conditions (e.g., solvent purity, instrument calibration) to enable replication .

Advanced Research Questions

Q. Q3. How should researchers address contradictory data in this compound’s pharmacological activity across in vitro and in vivo studies?

Answer: Discrepancies often arise from bioavailability or metabolic differences. To resolve this:

  • Dose-response studies : Establish pharmacokinetic profiles (e.g., bioavailability, half-life) using LC-MS/MS .
  • Model selection : Use human cell lines (e.g., HepG2 for liver metabolism) and genetically matched animal models to reduce variability .
  • Control variables : Account for factors like pH, serum proteins, and enzyme activity in in vitro assays .
  • Meta-analysis : Systematically review existing data to identify trends or methodological flaws (e.g., inconsistent assay protocols) .

Q. Q4. What statistical frameworks are optimal for analyzing dose-dependent cytotoxicity data of this compound in cancer cell lines?

Answer:

  • Non-linear regression : Fit dose-response curves using the Hill equation (IC₅₀ calculations) .
  • Error analysis : Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
  • Data visualization : Present results via heatmaps (IC₅₀ values across cell lines) and Kaplan-Meier plots for survival analysis .
  • Software tools : Utilize GraphPad Prism or R packages (e.g., drc for dose-response modeling) .

Q. Q5. How can researchers design studies to investigate this compound’s mechanism of action while minimizing off-target effects?

Answer:

  • Target deconvolution : Use CRISPR-Cas9 screens or proteomics (e.g., SILAC) to identify binding partners .
  • Selectivity assays : Compare this compound’s activity against related enzymes (e.g., kinase panels) to assess specificity .
  • Negative controls : Include inactive analogs or siRNA knockdowns to confirm target relevance .
  • Ethical rigor : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding .

Methodological Considerations

Q. Q6. What strategies ensure reproducibility in this compound biosynthesis studies?

Answer:

  • Standardized protocols : Document fermentation conditions (e.g., media composition, temperature) for microbial production .
  • Gene annotation : Use RNA-Seq and heterologous expression (e.g., E. coli or yeast) to confirm biosynthetic pathways .
  • Quality control : Validate compound identity at each step via HPLC-UV and LC-MS .
  • Data transparency : Share raw sequencing data in public repositories (e.g., NCBI SRA) .

Q. Q7. How should conflicting results in this compound’s ecological role be resolved?

Answer:

  • Field vs. lab studies : Compare in situ observations (e.g., plant-insect interactions) with controlled lab experiments .
  • Environmental variables : Monitor soil pH, temperature, and microbial communities in field studies .
  • Multivariate analysis : Use principal component analysis (PCA) to identify environmental factors correlating with this compound production .

Data Presentation and Publishing

Q. Q8. What are the best practices for presenting this compound research in journals adhering to IMRaD guidelines?

Answer:

  • Abstract : Highlight novelty (e.g., "First evidence of this compound’s antiplasmodial activity") and methodologies .
  • Results : Use tables for comparative IC₅₀ values and figures for mechanistic diagrams (e.g., proposed biosynthetic pathways) .
  • Discussion : Link findings to gaps (e.g., "Our data clarify conflicting reports on this compound’s cytotoxicity in glioblastoma") .
  • Ethics compliance : Declare IRB/IACUC approvals and conflicts of interest .

Q. Q9. How can researchers optimize supplementary materials for this compound-related publications?

Answer:

  • Raw data : Include NMR spectra (as .pdf) and crystallographic data (CIF files) in supplementary sections .
  • Code availability : Share scripts for statistical analysis (e.g., GitHub links) .
  • Extended methods : Provide step-by-step protocols for complex assays (e.g., in vitro kinase inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.